Cas no 2248270-36-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/2248270-36-0x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248270-36-0
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate
- EN300-6515843
-
- インチ: 1S/C14H7N5O4/c20-12-8-3-1-2-4-9(8)13(21)19(12)23-14(22)7-5-10-11(15-6-7)17-18-16-10/h1-6H,(H,15,16,17,18)
- InChIKey: SVQZWNTVMVYFIB-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=NC2C(C=1)=NNN=2)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 309.04980372g/mol
- どういたいしつりょう: 309.04980372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 118Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6515843-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate |
2248270-36-0 | 0.05g |
$864.0 | 2023-05-31 | ||
Enamine | EN300-6515843-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate |
2248270-36-0 | 0.5g |
$987.0 | 2023-05-31 | ||
Enamine | EN300-6515843-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate |
2248270-36-0 | 0.1g |
$904.0 | 2023-05-31 | ||
Enamine | EN300-6515843-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate |
2248270-36-0 | 5g |
$2981.0 | 2023-05-31 | ||
Enamine | EN300-6515843-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate |
2248270-36-0 | 2.5g |
$2014.0 | 2023-05-31 | ||
Enamine | EN300-6515843-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate |
2248270-36-0 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-6515843-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate |
2248270-36-0 | 0.25g |
$946.0 | 2023-05-31 | ||
Enamine | EN300-6515843-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate |
2248270-36-0 | 1g |
$1029.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate 関連文献
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate (CAS No. 2248270-36-0)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate, with the CAS number 2248270-36-0, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1H-isoindole core and a [1,2,3]triazolo[4,5-b]pyridine moiety. These structural elements contribute to its diverse biological activities and make it a promising candidate for the development of novel therapeutic agents.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate typically involves multi-step processes that combine modern synthetic techniques such as click chemistry and palladium-catalyzed reactions. The versatility of these methods allows for the efficient preparation of this compound with high purity and yield. Recent advancements in synthetic methodologies have further optimized the production process, making it more accessible for large-scale applications in both academic and industrial settings.
In terms of its biological properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate has been extensively studied for its potential as a modulator of various biological pathways. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound exhibits potent inhibitory effects on certain kinases and proteases, which are crucial targets in the treatment of cancer and inflammatory diseases.
Recent studies have also explored the pharmacological properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate. In vitro and in vivo experiments have demonstrated its ability to modulate cellular signaling pathways and induce apoptosis in cancer cells. These findings suggest that this compound could be a valuable lead for the development of new anticancer drugs. Additionally, its low toxicity profile and favorable pharmacokinetic properties make it an attractive candidate for further preclinical and clinical evaluation.
The structural diversity of 1H-isoindole-based compounds has been a focal point in medicinal chemistry due to their broad spectrum of biological activities. The presence of the [1,2,3]triazolo[4,5-b]pyridine moiety further enhances the pharmacological potential of these compounds by introducing additional functional groups that can interact with biological targets. This combination of structural elements provides a unique platform for the design and optimization of novel therapeutic agents.
In the context of drug discovery and development, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate represents a promising scaffold for the identification of new lead compounds. Its ability to interact with multiple biological targets makes it particularly suitable for the development of multi-target drugs that can address complex diseases such as cancer and neurodegenerative disorders. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity while minimizing potential side effects.
The application of computational methods such as molecular docking and virtual screening has played a crucial role in advancing our understanding of the binding interactions between 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate and its biological targets. These computational tools have provided valuable insights into the molecular mechanisms underlying its biological activities and have guided the rational design of more effective derivatives.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate (CAS No. 2248270-36-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new drugs for various diseases.
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